

Technical Support Center: Glyco-Obeticholic Acid Interference in Biochemical Assays

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Compound of Interest		
Compound Name:	Glyco-obeticholic acid	
Cat. No.:	B607667	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of **Glyco-obeticholic acid** (G-OCA) in biochemical assays.

Glyco-obeticholic acid is the primary active metabolite of Obeticholic acid (OCA), a synthetic bile acid analogue and a potent farnesoid X receptor (FXR) agonist.[1][2][3] Due to its amphipathic nature as a bile acid conjugate, G-OCA has the potential to interfere with various in vitro assays. This guide will help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is **Glyco-obeticholic acid** (G-OCA) and how might it interfere with my assay?

A1: **Glyco-obeticholic acid** is the glycine conjugate of Obeticholic acid (OCA), formed in the liver.[1][4] As a modified bile acid, G-OCA possesses surfactant properties, meaning it can interact with and disrupt the interfaces between different components in your assay, such as proteins and lipids.[5][6][7] This can lead to non-specific activity, either inhibiting or activating your target, resulting in false positives or negatives. Potential mechanisms of interference include compound aggregation and non-specific binding to assay components.

Q2: I'm observing unexpected results in my assay with samples containing G-OCA. What are the first steps I should take?







A2: When encountering unexpected results, it's crucial to determine if they are genuine biological effects or an artifact of assay interference.[8][9][10] A logical first step is to perform a series of dilution and interference tests. If the observed effect does not scale linearly with the dilution of the sample, interference is a likely cause.[11]

Q3: Can G-OCA's biological activity as an FXR agonist directly interfere with my assay?

A3: While G-OCA is a potent FXR agonist,[2] it is less likely that its specific biological activity will directly interfere with most biochemical assays unless your assay specifically involves FXR or a closely related nuclear receptor. The more probable cause of interference is its physicochemical properties as a bile acid conjugate.

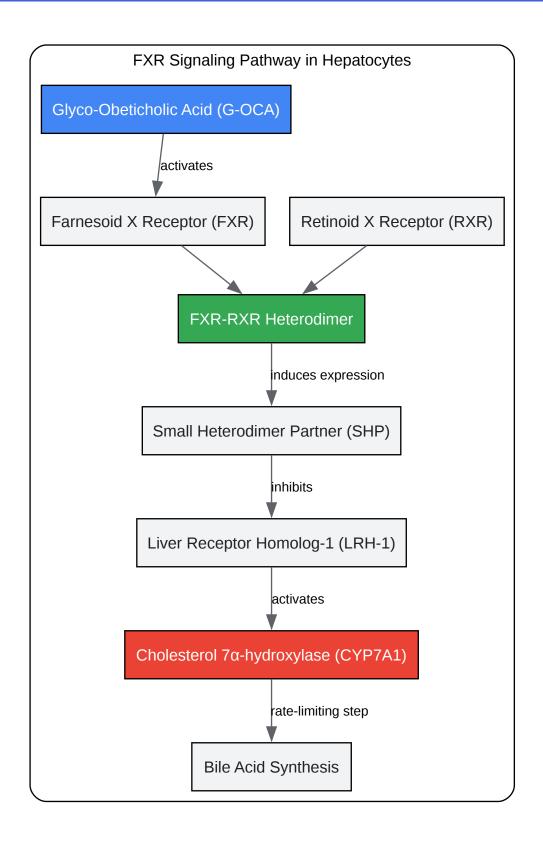
Q4: Are there specific types of assays that are more susceptible to interference from G-OCA?

A4: Assays that are sensitive to detergents or changes in protein conformation may be more susceptible. This includes many fluorescence-based assays, enzyme-linked immunosorbent assays (ELISAs), and assays involving protein-protein interactions. Homogeneous proximity assays can also be affected by compounds that interfere with light-based readouts.[12]

Troubleshooting Guides Guide 1: Diagnosing Interference from G-OCA

If you suspect G-OCA is interfering with your assay, follow this workflow to diagnose the issue.





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